phenanthrene-9,10-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrochemical Applications:

- Electrode Modifier: Studies have explored modifying electrodes with poly-PQ, a polymerized form of 9,10-phenanthrenequinone. This modified electrode shows promising properties for applications like biosensors and supercapacitors due to its good electrical conductivity, high electrochemical capacitance, and unique oxidation/reduction properties [].

Source

[] Electrochemical Deposition and Investigation of Poly-9,10-Phenanthrenequinone Layer (MDPI) ()

Photoredox Catalysis:

- Visible-Light Photocatalyst: Research suggests that 9,10-phenanthrenequinone can act as a visible-light photoredox catalyst. This means it can absorb visible light and initiate chemical reactions, potentially leading to greener and more energy-efficient synthetic methods.

Source

9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction (MDPI) ()

Other Potential Applications:

Limited research suggests potential applications in other areas, including:

- Organic Synthesis: As a building block for introducing the quinone group functionality into target molecules for applications like pharmaceuticals, dyes, and polymers.

- Fluorescence Histochemistry: As a reagent for visualizing arginine residues in proteins and peptides.

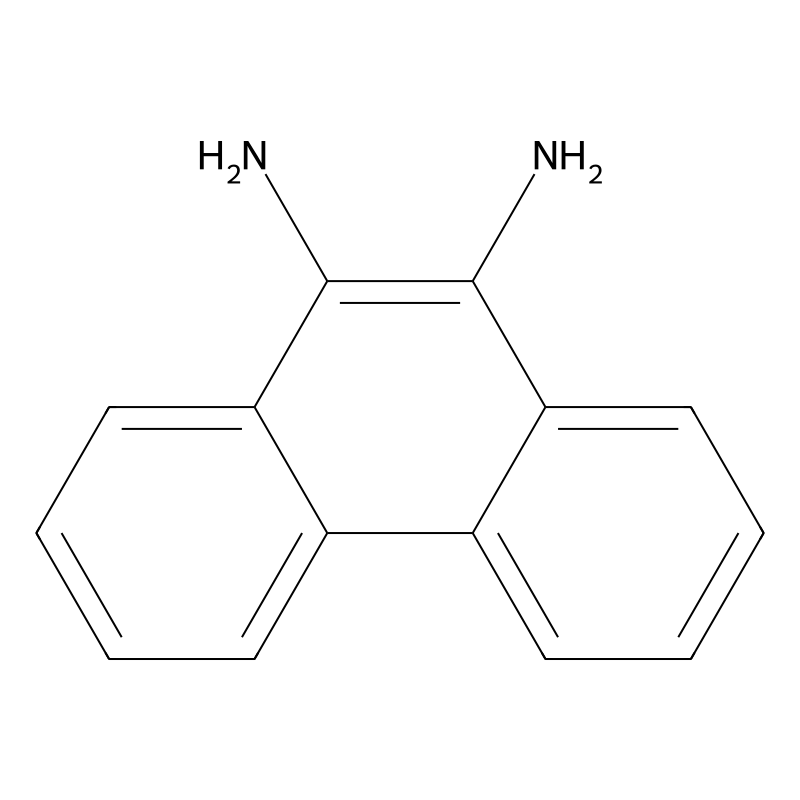

Phenanthrene-9,10-diamine is an organic compound with the chemical formula . It consists of a phenanthrene backbone with two amino groups located at the 9 and 10 positions. This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon characterized by its three fused benzene rings, which contributes to its unique chemical properties and biological activities. Phenanthrene-9,10-diamine appears as a yellow crystalline solid and is known for its potential applications in various fields, including materials science and medicinal chemistry .

- Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid .

- Schiff Base Formation: The compound readily reacts with aldehydes to form Schiff bases, which are important in organic synthesis .

- Electrophilic Substitution: The amino groups can undergo electrophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

Phenanthrene-9,10-diamine exhibits various biological activities:

- Antioxidant Properties: Studies suggest that it may possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems .

- Potential Anticancer Activity: Some derivatives of phenanthrene-9,10-diamine have been investigated for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation .

- Toxicity: While it has beneficial properties, phenanthrene-9,10-diamine can also cause skin irritation and serious eye damage upon contact, indicating the need for careful handling .

Several methods are available for synthesizing phenanthrene-9,10-diamine:

- Bardhan-Sengupta Synthesis: This method involves electrophilic aromatic substitution using diphosphorus pentoxide and subsequent dehydrogenation to form the aromatic structure .

- Reduction of Phenanthrenequinone: The reduction of phenanthrenequinone with suitable reducing agents can yield phenanthrene-9,10-diamine .

- Condensation Reactions: It can also be synthesized through condensation reactions involving o-hydroxy aldehydes and phenanthrene derivatives .

Phenanthrene-9,10-diamine has a range of applications across different fields:

- Material Science: It is used in the development of organic semiconductors due to its electronic properties.

- Dyes and Pigments: The compound serves as an intermediate in the synthesis of dyes and pigments.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly in anticancer therapies .

Research on the interactions of phenanthrene-9,10-diamine with other compounds has revealed its ability to form complexes that can enhance or modify biological activity. For instance:

- Complexation with Metal Ions: Studies indicate that phenanthrene-9,10-diamine can form stable complexes with transition metal ions, which may enhance its biological efficacy or alter its reactivity .

- Interactions with Biomolecules: Investigations into how this compound interacts with DNA suggest that it may intercalate between DNA bases, leading to potential applications in gene therapy or as a chemotherapeutic agent .

Phenanthrene-9,10-diamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenanthrene | Three fused benzene rings | Basic structure without amino groups |

| 1,8-Diaminonaphthalene | Two amino groups on naphthalene | Smaller aromatic system |

| Phenanthroline | Contains nitrogen atoms at positions 1 and 2 | Binds strongly to metal ions |

| 9-Aminoacridine | Amino group on an acridine structure | Exhibits different biological activities |

Phenanthrene-9,10-diamine is unique due to its specific positioning of amino groups on the phenanthrene framework, which influences its reactivity and biological interactions compared to similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant